molecular formula C30H22N4O4 B12697227 Butanediamide, N,N'-bis(9,10-dihydro-9-oxo-1-acridinyl)- CAS No. 114069-29-3

Butanediamide, N,N'-bis(9,10-dihydro-9-oxo-1-acridinyl)-

Cat. No.: B12697227
CAS No.: 114069-29-3
M. Wt: 502.5 g/mol
InChI Key: LPBYFGBOHKGTRP-UHFFFAOYSA-N
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Description

Butanediamide, N,N’-bis(9,10-dihydro-9-oxo-1-acridinyl)- is a complex organic compound known for its unique structure and properties It consists of a butanediamide backbone with two acridinyl groups attached to the nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanediamide, N,N’-bis(9,10-dihydro-9-oxo-1-acridinyl)- typically involves the reaction of butanediamide with 9,10-dihydro-9-oxo-1-acridine. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Butanediamide, N,N’-bis(9,10-dihydro-9-oxo-1-acridinyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield acridine derivatives, while reduction can produce dihydroacridine compounds. Substitution reactions can result in a variety of functionalized acridine derivatives .

Scientific Research Applications

Butanediamide, N,N’-bis(9,10-dihydro-9-oxo-1-acridinyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Butanediamide, N,N’-bis(9,10-dihydro-9-oxo-1-acridinyl)- involves its interaction with molecular targets such as DNA and proteins. The acridinyl groups can intercalate with DNA, disrupting its structure and function. This intercalation can inhibit DNA replication and transcription, leading to cell death. Additionally, the compound can interact with proteins, affecting their activity and stability .

Comparison with Similar Compounds

Similar Compounds

    N,N’-bis(2-hydroxyphenyl)butanediamide: This compound has hydroxyphenyl groups instead of acridinyl groups, resulting in different chemical properties and applications.

    N,N’-bis(9-oxo-9,10-dihydro-2-acridinyl)nonanediamide: This compound has a longer aliphatic chain and different acridinyl substitution patterns, leading to variations in its reactivity and biological activity.

Uniqueness

Butanediamide, N,N’-bis(9,10-dihydro-9-oxo-1-acridinyl)- is unique due to its specific acridinyl substitution, which imparts distinct chemical and biological properties. Its ability to intercalate with DNA and interact with proteins makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

114069-29-3

Molecular Formula

C30H22N4O4

Molecular Weight

502.5 g/mol

IUPAC Name

N,N'-bis(9-oxo-10H-acridin-1-yl)butanediamide

InChI

InChI=1S/C30H22N4O4/c35-25(33-23-13-5-11-21-27(23)29(37)17-7-1-3-9-19(17)31-21)15-16-26(36)34-24-14-6-12-22-28(24)30(38)18-8-2-4-10-20(18)32-22/h1-14H,15-16H2,(H,31,37)(H,32,38)(H,33,35)(H,34,36)

InChI Key

LPBYFGBOHKGTRP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(N2)C=CC=C3NC(=O)CCC(=O)NC4=CC=CC5=C4C(=O)C6=CC=CC=C6N5

Origin of Product

United States

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